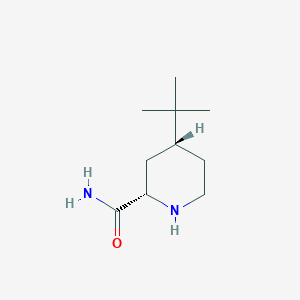

(2S,4R)-4-Tert-butylpiperidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

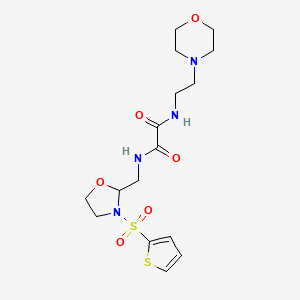

“(2S,4R)-4-Tert-butylpiperidine-2-carboxamide” is a compound that likely belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), and it has a specific stereochemistry denoted by the (2S,4R) configuration.

Molecular Structure Analysis

The molecular structure of “this compound” would be determined by its specific atomic arrangement and the (2S,4R) configuration. This configuration indicates the spatial arrangement of the atoms, specifically around the chiral centers .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific chemical structure. Similar compounds have shown various chemical reactions. For example, (2S,4R)-4-fluoroproline was found to favor the Cγ-exo conformation present in the wild type structure and stabilize the protein structure due to a pre-organization effect .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific chemical structure. For example, similar compounds have shown different physical properties and chemical reactivity .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Applications

Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology provides general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Pharmacological Applications

Neurotoxicity Studies : Neurotoxicity of compounds like acrylamide in exposed workers highlights the importance of understanding the toxicological profiles of chemical compounds used in industrial settings. Although acrylamide differs structurally from "(2S,4R)-4-Tert-butylpiperidine-2-carboxamide," this research underlines the necessity of comprehensive toxicological evaluations for all chemical entities, including those used in pharmaceuticals and industrial processes (Pennisi et al., 2013).

Environmental Impact

Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants (SPAs) like BHT (butylated hydroxytoluene) reveal their widespread presence in the environment and potential human exposure pathways. Although "this compound" is not a phenolic compound, research on similar industrially relevant chemicals demonstrates the importance of evaluating environmental persistence, human exposure risks, and toxicity (Liu & Mabury, 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “(2S,4R)-4-Tert-butylpiperidine-2-carboxamide” would depend on its potential applications. For instance, a fluorinated agent, 18 F-(2S,4R)4-Fluoroglutamine (18 F-Gln), has been developed and advanced into clinical trials for imaging several malignancies, including several breast cancer subtypes .

Eigenschaften

IUPAC Name |

(2S,4R)-4-tert-butylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)7-4-5-12-8(6-7)9(11)13/h7-8,12H,4-6H2,1-3H3,(H2,11,13)/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTIRPSJCZJIHY-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNC(C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCN[C@@H](C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2767597.png)

![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)

![3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2767601.png)

![1-(4-Phenylpiperazin-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2767604.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2767606.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767607.png)

![N-{3-[(2H-1,3-benzodioxol-5-yloxy)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2767608.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2767613.png)

![5-[(3-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2767614.png)